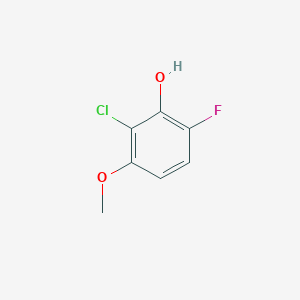

2-Chloro-6-fluoro-3-methoxyphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-fluoro-3-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO2/c1-11-5-3-2-4(9)7(10)6(5)8/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJSDVAWUSTVUQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674003 | |

| Record name | 2-Chloro-6-fluoro-3-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017777-60-4 | |

| Record name | 2-Chloro-6-fluoro-3-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide to 2-Chloro-6-fluoro-3-methoxyphenol

This compound, identified by its CAS Number 1017777-60-4, is a substituted phenol derivative that serves as a highly valuable intermediate in synthetic organic chemistry and drug discovery.[1][2][3][4] Its unique trifunctionalized aromatic core, featuring chloro, fluoro, and methoxy groups, offers medicinal chemists a strategic scaffold for constructing complex molecules with tailored pharmacological profiles. The presence of halogens and a methoxy group can significantly influence a molecule's binding affinity, metabolic stability, lipophilicity, and overall pharmacokinetic properties.[5][6] This guide provides a comprehensive technical overview of this compound, detailing its properties, a plausible synthetic approach, its applications in drug development, and critical safety information for laboratory professionals.

Physicochemical and Computational Data

A compound's physical and chemical properties are fundamental to its application in research and development. The key characteristics of this compound are summarized below, providing a snapshot of its molecular profile and handling requirements.

| Property | Value | Source |

| CAS Number | 1017777-60-4 | [1][2][3][4] |

| Molecular Formula | C₇H₆ClFO₂ | [1][2] |

| Molecular Weight | 176.57 g/mol | [1] |

| Purity | ≥98% | [1][2] |

| Topological Polar Surface Area (TPSA) | 29.46 Ų | [1] |

| LogP (Octanol-Water Partition Coefficient) | 2.1933 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 1 | [1] |

| Storage Conditions | 4°C, stored under nitrogen | [1] |

| SMILES String | COC1=C(C(=C(C=C1)F)O)Cl | [1] |

Synthesis Pathway and Mechanistic Rationale

While specific proprietary synthesis methods may vary, a plausible and efficient laboratory-scale synthesis of this compound can be conceptualized starting from a more readily available precursor, 2-fluoro-3-methoxyphenol. The core of this synthesis is a regioselective electrophilic aromatic substitution (chlorination).

Proposed Synthetic Workflow

The diagram below illustrates a logical workflow for the synthesis, purification, and confirmation of this compound.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: To a round-bottom flask charged with 2-fluoro-3-methoxyphenol (1 equivalent), add a suitable inert solvent such as dichloromethane (DCM) or chloroform.

-

Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to approximately 0°C. This is crucial to control the exothermicity of the chlorination and minimize side-product formation.

-

Chlorination: Add N-Chlorosuccinimide (NCS) (1.05 equivalents) portion-wise over 15-20 minutes. NCS is selected as a mild and effective source of an electrophilic chlorine atom (Cl⁺), reducing the risk of over-chlorination that can occur with harsher reagents like chlorine gas.[7]

-

Reaction Monitoring: Allow the reaction to stir at 0°C and gradually warm to room temperature. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel, wash with brine, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified using flash column chromatography on silica gel to yield the pure this compound.

-

Confirmation: The identity and purity of the final product should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Causality and Regioselectivity

The directing effects of the substituents on the aromatic ring govern the position of chlorination. The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating, ortho-, para-directors, while the fluoro (-F) group is a deactivating ortho-, para-director. The C6 position is sterically accessible and electronically activated by the adjacent powerful -OH group, making it the most probable site for electrophilic attack by Cl⁺.

Applications in Drug Discovery

The true value of this compound lies in its utility as a scaffold in the synthesis of pharmacologically active compounds. The specific arrangement of its functional groups allows for diverse subsequent chemical transformations.

Case Study: A Precursor for mPGES-1 Inhibitors

Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a key enzyme in the inflammatory pathway and a target for novel anti-inflammatory drugs. A potent mPGES-1 inhibitor reported in the literature features a 2-((2-chloro-6-fluorophenyl)amino) moiety.[8] this compound is a logical precursor for synthesizing the aniline equivalent, 2-chloro-6-fluoro-3-methoxyaniline, which can then be incorporated into the final drug structure.

The chloro and fluoro groups on the phenyl ring can enhance binding pocket interactions through halogen bonding and can modulate the pKa of the amine, while the methoxy group can be used to fine-tune solubility and metabolic properties.[5][6]

Caption: Role as a building block in a hypothetical drug synthesis pathway.

This strategic incorporation of fluorinated building blocks is a cornerstone of modern drug design, often leading to compounds with improved potency and pharmacokinetic profiles.[9][10]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for ensuring personnel safety. The compound is classified with several hazards that require stringent safety protocols.

GHS Hazard Identification

| Hazard Statement | Description |

| H302 | Harmful if swallowed.[11] |

| H314 | Causes severe skin burns and eye damage.[11] |

| H318 | Causes serious eye damage.[11] |

| H401 | Toxic to aquatic life.[11] |

| H411 | Toxic to aquatic life with long lasting effects.[11] |

Precautionary Measures and First Aid

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12][13] Ensure eyewash stations and safety showers are readily accessible.[12]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[12][13] Do not allow contaminated clothing out of the workplace.[12]

-

Handling: Wash hands and any exposed skin thoroughly after handling.[12] Do not eat, drink, or smoke in the work area.[13] Avoid breathing dust, fumes, or vapors.[12]

-

First Aid (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[11][12]

-

First Aid (IF ON SKIN): Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower.[11][12]

-

First Aid (IF SWALLOWED): Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[11][12]

-

Storage: Store locked up in a dry, cool, and well-ventilated place.[1][12][13] Keep the container tightly closed and store under a nitrogen atmosphere to prevent degradation.[1]

Conclusion

This compound is more than a mere chemical entry in a catalog; it is a strategic tool for the modern drug hunter. Its carefully orchestrated array of functional groups provides a gateway to novel chemical entities with enhanced biological activity and optimized drug-like properties. A thorough understanding of its chemical properties, synthetic accessibility, and safety protocols enables researchers to fully leverage its potential in the quest for next-generation therapeutics.

References

- 1. chemscene.com [chemscene.com]

- 2. BioOrganics [bioorganics.biz]

- 3. 2abiotech.net [2abiotech.net]

- 4. This compound | C7H6ClFO2 | CID 46737505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. drughunter.com [drughunter.com]

- 6. m.youtube.com [m.youtube.com]

- 7. CN105646233A - Preparation process of 2-chloro-6-fluoroaniline - Google Patents [patents.google.com]

- 8. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1,4]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jelsciences.com [jelsciences.com]

- 10. mdpi.com [mdpi.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. kishida.co.jp [kishida.co.jp]

Foreword: A Note on Foundational Data in Drug Discovery

An In-depth Technical Guide to the Physicochemical Characterization of 2-Chloro-6-fluoro-3-methoxyphenol

For researchers and professionals in the field of drug development, the journey from a promising molecular entity to a viable drug candidate is paved with data. The foundational layer of this data is the physicochemical profile of the compound. Properties such as molecular weight, melting point, solubility, and spectral identity are not mere checklist items; they are the fundamental parameters that govern a molecule's behavior, from its synthesis and purification to its formulation and pharmacokinetic profile.

Molecular Identity and Core Properties

The initial step in characterizing any compound is to establish its fundamental identity. This compound is a halogenated and methoxylated phenol derivative. Its structure presents a unique combination of substituents on the benzene ring, which is expected to influence its electronic properties, reactivity, and intermolecular interactions.

Table 1: Summary of Physicochemical Properties for this compound

| Property | Value | Source / Method |

| CAS Number | 1017777-60-4 | [1][2][3][4] |

| Molecular Formula | C₇H₆ClFO₂ | [1][2] |

| Molecular Weight | 176.57 g/mol | [2] |

| Appearance | Solid | |

| Purity | Typically supplied at >98% | [1][2] |

| Storage Conditions | 4°C, store under nitrogen | [2] |

| SMILES String | COC1=C(C(=C(C=C1)F)O)Cl | [2] |

| InChI Key | YJSDVAWUSTVUQS-UHFFFAOYSA-N | |

| Calculated LogP | 2.1933 | [2] |

| Topological Polar Surface Area (TPSA) | 29.46 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Melting Point | Data not available. See Section 2.1 for determination protocol. | N/A |

| Boiling Point | Data not available. See Section 2.2 for determination protocol. | N/A |

| Solubility | Data not available. See Section 2.3 for determination protocol. | N/A |

Experimental Protocols for Physicochemical Characterization

The absence of comprehensive experimental data necessitates the application of standard, high-fidelity analytical techniques. The following sections detail the methodologies for determining the key physical properties of this compound.

Thermal Analysis: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Expertise & Rationale: While a traditional melting point apparatus can provide a range, DSC offers superior accuracy and additional insights. It measures the heat flow required to raise a sample's temperature, revealing a sharp endothermic peak at the melting point. The shape and onset of this peak can also provide an indication of purity. This method is the industry standard for the thermal characterization of pure substances.

Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using a certified indium standard (m.p. 156.6 °C).

-

Sample Preparation: Accurately weigh 2-3 mg of this compound into a standard aluminum DSC pan. Crimp a lid onto the pan to enclose the sample. Prepare an identical empty pan to serve as the reference.

-

Thermal Program: Place the sample and reference pans into the DSC cell. Equilibrate the system at 25 °C.

-

Analysis: Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point (e.g., 200 °C) at a rate of 10 °C/min under a nitrogen purge (50 mL/min).

-

Data Processing: Record the heat flow versus temperature. The melting point is determined as the onset temperature of the endothermic melting peak. The integrated area of the peak corresponds to the enthalpy of fusion.

Caption: Workflow for Melting Point Determination using DSC.

Solubility Profiling in Pharmaceutical Solvents

Expertise & Rationale: Solubility is a critical parameter for drug development, influencing everything from biological assays to formulation. A tiered approach is efficient. Initial qualitative assessment in a range of solvents identifies suitable candidates for quantitative analysis. High-Performance Liquid Chromatography (HPLC) is then used for accurate quantification because of its sensitivity and ability to separate the analyte from any potential impurities or excipients.

Protocol:

-

Solvent Selection: Select a panel of relevant solvents, such as water, phosphate-buffered saline (PBS, pH 7.4), ethanol, dimethyl sulfoxide (DMSO), and dichloromethane (DCM).

-

Qualitative Assessment (Kinetic):

-

Add 1 mg of the compound to 1 mL of each solvent in separate glass vials.

-

Vortex for 1 minute and visually inspect for undissolved solid.

-

If dissolved, add another 9 mg and repeat, continuing until the compound is no longer fully soluble. This provides a rough estimate (e.g., >10 mg/mL).

-

-

Quantitative Assessment (Thermodynamic Equilibrium):

-

For key aqueous and organic solvents, prepare saturated solutions by adding an excess of the compound (e.g., 20 mg) to 1 mL of the solvent.

-

Agitate the slurry at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Filter the suspension through a 0.22 µm syringe filter to remove undissolved solid.

-

Dilute the clear filtrate with a suitable mobile phase and analyze by a calibrated HPLC-UV method to determine the precise concentration.

-

Caption: Tiered Workflow for Solubility Determination.

Structural Confirmation and Purity by GC-MS

Expertise & Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for volatile and semi-volatile compounds like substituted phenols. It provides two orthogonal pieces of information: the retention time (a characteristic of the compound under specific conditions) from the GC and the mass-to-charge ratio of the parent ion and its fragments from the MS. This combination allows for confident structural identification and the detection of impurities.

Protocol:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as ethyl acetate or DCM.

-

GC Method:

-

Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Inlet: Inject 1 µL of the solution in split mode (e.g., 20:1 split ratio) at an injector temperature of 250 °C.

-

Carrier Gas: Use helium at a constant flow rate of 1.2 mL/min.

-

Oven Program: Hold at 60 °C for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

-

-

MS Method:

-

Ionization: Use standard Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: Set to 230 °C.

-

-

Data Analysis:

-

Confirm the retention time of the main peak.

-

Analyze the mass spectrum of the main peak. The molecular ion (M⁺) should be visible at m/z ≈ 176.57. The isotopic pattern for one chlorine atom (M⁺ and M+2 in a ~3:1 ratio) should be confirmed.

-

Integrate all peaks in the chromatogram to calculate the purity as a percentage of the total area.

-

Caption: Workflow for Purity and Identity Confirmation by GC-MS.

Safety, Handling, and Storage

Proper handling is paramount when working with any chemical, particularly novel compounds with incomplete toxicological profiles.

-

Hazard Identification: The compound is classified as harmful if swallowed (H302) and carries the GHS07 pictogram (exclamation mark), indicating potential for skin/eye irritation or acute toxicity.

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[5]

-

Storage: As recommended, store the compound at 4°C under an inert nitrogen atmosphere to prevent degradation from moisture or oxidation.[2] Keep the container tightly sealed.

Conclusion

This compound represents a class of compounds for which complete physical property data is not always readily available. This guide provides a consolidated view of its known identifiers and establishes a clear, authoritative framework for its experimental characterization. By employing robust, self-validating methodologies such as Differential Scanning Calorimetry, tiered solubility analysis, and Gas Chromatography-Mass Spectrometry, researchers can confidently generate the high-quality physicochemical data essential for decision-making in medicinal chemistry and drug development. Adherence to these protocols ensures both the integrity of the scientific process and the safety of the professionals undertaking this critical work.

References

2-Chloro-6-fluoro-3-methoxyphenol synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-fluoro-3-methoxyphenol

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic pathway for this compound, a key intermediate in the development of advanced pharmaceutical compounds. The proposed synthesis commences with the readily available starting material, 3-methoxyphenol, and proceeds through a strategic sequence of electrophilic aromatic substitution reactions. This document offers a detailed examination of the reaction mechanisms, step-by-step experimental protocols, and critical process parameters. The guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing them with the foundational knowledge to approach the synthesis of this and structurally related molecules.

Introduction and Strategic Overview

This compound is a highly functionalized aromatic compound with significant potential as a building block in medicinal chemistry. The unique arrangement of its substituents—a chlorine atom, a fluorine atom, a hydroxyl group, and a methoxy group—offers multiple points for further chemical modification, making it a valuable precursor for the synthesis of complex molecular architectures.

The synthetic strategy detailed in this guide is predicated on a multi-step process beginning with 3-methoxyphenol. The core of this strategy involves the sequential and regioselective introduction of the chloro and fluoro substituents onto the aromatic ring. The directing effects of the hydroxyl and methoxy groups are leveraged to achieve the desired substitution pattern.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a two-step process starting from 3-methoxyphenol.

Caption: Proposed two-step synthesis of this compound.

Step 1: Regioselective Chlorination of 3-Methoxyphenol

The initial step involves the chlorination of 3-methoxyphenol to yield 2-Chloro-3-methoxyphenol. The hydroxyl and methoxy groups are both ortho-, para-directing, strongly activating the aromatic ring for electrophilic substitution. The hydroxyl group is a more powerful activating group than the methoxy group. This directs the incoming electrophile primarily to the positions ortho and para to the hydroxyl group (positions 2, 4, and 6). The use of a mild chlorinating agent such as sulfuryl chloride (SO₂Cl₂) in a non-polar solvent like dichloromethane (DCM) at low temperatures can favor mono-chlorination and enhance regioselectivity for the less sterically hindered ortho position (position 2).

Experimental Protocol: Synthesis of 2-Chloro-3-methoxyphenol

-

Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with 3-methoxyphenol (10.0 g, 80.5 mmol) and anhydrous dichloromethane (100 mL).

-

Cooling: The reaction mixture is cooled to 0 °C in an ice bath.

-

Addition of Chlorinating Agent: A solution of sulfuryl chloride (11.9 g, 88.6 mmol) in anhydrous dichloromethane (20 mL) is added dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature below 5 °C.

-

Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

Work-up: The reaction is quenched by the slow addition of 50 mL of saturated aqueous sodium bicarbonate solution. The organic layer is separated, washed with brine (2 x 50 mL), and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-Chloro-3-methoxyphenol.

| Parameter | Value |

| Starting Material | 3-Methoxyphenol |

| Reagent | Sulfuryl Chloride (SO₂Cl₂) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 3 hours |

| Expected Yield | 70-80% |

Step 2: Electrophilic Fluorination

The second step is the electrophilic fluorination of 2-Chloro-3-methoxyphenol to introduce the fluorine atom at the 6-position. The hydroxyl group's strong activating and ortho-directing effect will guide the incoming electrophilic fluorine to the remaining open ortho position. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used and effective electrophilic fluorinating agent for activated aromatic systems. Acetonitrile is a common solvent for such reactions.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: A 250 mL round-bottom flask is charged with 2-Chloro-3-methoxyphenol (10.0 g, 63.0 mmol) and acetonitrile (120 mL).

-

Addition of Fluorinating Agent: Selectfluor® (24.6 g, 69.3 mmol) is added portion-wise to the stirred solution at room temperature over 20 minutes.

-

Reaction: The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (150 mL) and washed with water (3 x 75 mL) and brine (75 mL).

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

| Parameter | Value |

| Starting Material | 2-Chloro-3-methoxyphenol |

| Reagent | Selectfluor® |

| Solvent | Acetonitrile (MeCN) |

| Temperature | Room temperature |

| Reaction Time | 24 hours |

| Expected Yield | 50-60% |

Mechanistic Insights

The synthesis relies on the principles of electrophilic aromatic substitution, with the regioselectivity governed by the directing effects of the existing substituents.

Caption: General mechanism for the electrophilic aromatic substitution steps.

In both the chlorination and fluorination steps, the electron-rich aromatic ring attacks the electrophile (Cl⁺ equivalent from SO₂Cl₂ and F⁺ from Selectfluor®). This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The subsequent loss of a proton restores the aromaticity of the ring, yielding the substituted product. The strong activation by the hydroxyl and methoxy groups facilitates these reactions under relatively mild conditions.

Characterization

The identity and purity of the final product, this compound (CAS Number: 1017777-60-4[1]), should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the substitution pattern on the aromatic ring.

-

Mass Spectrometry (MS): Will determine the molecular weight of the compound, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: Will identify the characteristic functional groups, such as the hydroxyl (-OH) and ether (C-O-C) stretches.

Safety Considerations

-

Sulfuryl chloride is corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Selectfluor® is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.

-

Dichloromethane and acetonitrile are volatile and toxic organic solvents. All manipulations should be performed in a fume hood.

Conclusion

This technical guide outlines a viable and logical synthetic pathway for this compound, starting from the readily accessible 3-methoxyphenol. The proposed two-step sequence of regioselective chlorination followed by electrophilic fluorination provides a direct route to this valuable building block. The detailed experimental protocols and mechanistic discussions herein serve as a robust foundation for researchers and scientists engaged in the synthesis of novel pharmaceutical agents and other fine chemicals.

References

An In-Depth Technical Guide to the Spectral Characteristics of 2-Chloro-6-fluoro-3-methoxyphenol

This technical guide provides a detailed analysis of the expected spectral characteristics of 2-Chloro-6-fluoro-3-methoxyphenol, a substituted aromatic compound of interest in drug discovery and chemical synthesis. As a molecule with a unique substitution pattern on the phenol ring, understanding its spectral signature is paramount for its identification, purity assessment, and structural elucidation. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Key Features

The structure of this compound presents several key features that will influence its spectral data. The phenol ring is substituted with a chloro group, a fluoro group, a methoxy group, and a hydroxyl group. This unique combination of electron-withdrawing (chloro, fluoro) and electron-donating (hydroxyl, methoxy) groups will create a distinct electronic environment, leading to characteristic chemical shifts in NMR, specific vibrational modes in IR, and predictable fragmentation patterns in MS.

Figure 1: Molecular Structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the protons and carbons in the molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the hydroxyl proton, and the methoxy protons. The chemical shifts are influenced by the shielding and deshielding effects of the substituents.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| Ar-H (Position 5) | 6.8 - 7.2 | Doublet of doublets (dd) | JH-H ≈ 8-9 Hz, JH-F ≈ 2-3 Hz | This proton is coupled to the adjacent aromatic proton and the fluorine atom. |

| Ar-H (Position 4) | 6.6 - 7.0 | Doublet (d) | JH-H ≈ 8-9 Hz | This proton is coupled to the adjacent aromatic proton. |

| -OH | 5.0 - 6.0 | Broad singlet (br s) | N/A | The chemical shift of the hydroxyl proton is concentration and solvent dependent. It is typically a broad signal due to hydrogen bonding.[5] |

| -OCH₃ | 3.8 - 4.0 | Singlet (s) | N/A | The methoxy protons are not coupled to any other protons, resulting in a singlet. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the chemical environment of each carbon atom in the molecule. The electronegative substituents (Cl, F, O) will have a significant impact on the chemical shifts of the aromatic carbons.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-OH | 145 - 155 | The carbon attached to the hydroxyl group is significantly deshielded. |

| C-Cl | 125 - 135 | The carbon attached to the chlorine atom is deshielded. |

| C-F | 150 - 160 (d, JC-F ≈ 240-250 Hz) | The carbon directly bonded to fluorine will show a large one-bond coupling constant and will be highly deshielded. |

| C-OCH₃ | 140 - 150 | The carbon attached to the methoxy group is deshielded. |

| Aromatic CH | 110 - 125 | The remaining aromatic carbons will appear in this region. |

| -OCH₃ | 55 - 65 | The methoxy carbon is a typical value for such groups. |

II. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, aromatic, and ether functional groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| O-H Stretch | 3200 - 3600 | Broad, Strong | The broadness is due to intermolecular hydrogen bonding of the phenolic hydroxyl group.[6][7] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Characteristic of C-H bonds on an aromatic ring.[5][6] |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Corresponding to the C-H bonds of the methoxy group. |

| C=C Stretch (Aromatic) | 1500 - 1600 | Medium to Strong | These bands are characteristic of the benzene ring.[5][6] |

| C-O Stretch (Phenol) | 1200 - 1260 | Strong | Distinguishes phenols from aliphatic alcohols.[6] |

| C-O-C Stretch (Ether) | 1000 - 1150 | Strong | Asymmetric and symmetric stretching of the aryl-alkyl ether linkage. |

| C-F Stretch | 1000 - 1400 | Strong | The exact position can be complex due to coupling with other vibrations. |

| C-Cl Stretch | 600 - 800 | Medium to Strong | Characteristic absorption for a chloro-substituted aromatic ring. |

| C-H Out-of-Plane Bending | 750 - 900 | Strong | The pattern of these bands can sometimes provide information about the substitution pattern on the benzene ring.[5] |

III. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound will provide information about its molecular weight and fragmentation pattern, which can be used for structural elucidation. The molecular weight of this compound is 176.57 g/mol .

Predicted Fragmentation Pattern

The fragmentation of halogenated phenols in the mass spectrometer can be complex, with competing pathways.[8][9] For this compound, the following fragmentation patterns are anticipated:

-

Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z 176 and 178 in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom.

-

Loss of a Methyl Radical (M-15): Fragmentation of the methoxy group can lead to the loss of a methyl radical (•CH₃), resulting in a fragment at m/z 161.

-

Loss of a Chlorine Radical (M-35): Loss of the chlorine atom would result in a fragment at m/z 141.

-

Loss of CO (M-28): A common fragmentation pathway for phenols is the loss of carbon monoxide, which would lead to a fragment at m/z 148.[10]

-

Loss of CHO (M-29): Elimination of a formyl radical is another possibility for phenols, giving a fragment at m/z 147.[9]

Figure 2: Predicted Mass Spectrometry Fragmentation Pathways.

Experimental Protocols for Spectral Acquisition

For researchers seeking to obtain experimental data for this compound, the following protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Use a high-field NMR spectrometer (400 MHz or higher) to ensure good signal dispersion.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

IR Spectroscopy

-

Sample Preparation: If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small amount of the solid sample directly on the ATR crystal.[11]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment or the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe (for solid samples) or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation from any impurities.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a library-searchable spectrum. Softer ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to enhance the molecular ion peak.

-

Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

Conclusion

This technical guide provides a comprehensive overview of the predicted NMR, IR, and MS spectral data for this compound. By leveraging established spectroscopic principles and data from related compounds, we have constructed a detailed spectral profile that can aid researchers in the identification and characterization of this molecule. The provided experimental protocols offer a clear path for obtaining and confirming this valuable data, thereby supporting advancements in chemical synthesis and drug development.

References

- 1. chemscene.com [chemscene.com]

- 2. BioOrganics [bioorganics.biz]

- 3. This compound | C7H6ClFO2 | CID 46737505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 25G - 16946-25G [dabos.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Competing fragmentations in the mass spectra of halogenated phenols - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Competing fragmentations in the mass spectra of halogenated phenols - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. whitman.edu [whitman.edu]

- 11. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Solubility of 2-Chloro-6-fluoro-3-methoxyphenol

Introduction

2-Chloro-6-fluoro-3-methoxyphenol is a substituted aromatic compound with potential applications in various fields of chemical research, including pharmaceutical development and materials science. As with any compound destined for these applications, a thorough understanding of its physicochemical properties is paramount. Among these, solubility is a critical parameter that dictates the compound's behavior in different media, influencing its bioavailability, reaction kinetics, and formulation possibilities.

This technical guide provides a comprehensive overview of the solubility of this compound. Recognizing the frequent absence of extensive public data for novel chemical entities, this document is structured to empower researchers, scientists, and drug development professionals with both the theoretical foundation and the practical methodologies required to assess its solubility. We will delve into its known physicochemical properties, discuss the principles of solubility prediction, and provide detailed, field-proven experimental protocols for its quantitative determination.

Physicochemical Properties of this compound

The molecular structure reveals a phenol ring substituted with a chlorine atom, a fluorine atom, and a methoxy group. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, suggesting potential for interaction with polar solvents. Conversely, the aromatic ring and the halogen substituents contribute to the molecule's lipophilicity.

| Property | Value/Prediction | Source/Method |

| Molecular Formula | C₇H₆ClFO₂ | PubChem[1] |

| Molecular Weight | 176.57 g/mol | ChemScene[2] |

| Calculated logP | 2.1933 | ChemScene[2] |

| pKa (Predicted) | Data not available. Prediction recommended. | See discussion below. |

| Melting Point (Predicted) | Data not available. Prediction recommended. | See discussion below. |

A Note on Predicted Properties: For novel or specialized compounds, experimental determination of properties like pKa and melting point may not have been conducted or published. In such cases, in silico prediction using Quantitative Structure-Property Relationship (QSPR) models is a valuable and widely accepted approach in the scientific community. Reputable software suites for these predictions include:

-

ACD/Labs Percepta®: Offers robust pKa prediction based on a large database of experimental values and Hammett-type equations.[3][4][5][6][7]

-

ChemAxon: Provides a suite of calculators for various physicochemical properties, including pKa and solubility.[8][9]

-

US EPA EPI Suite™: A free and widely used tool for predicting various physical/chemical properties, including melting point.[1][2][10][11]

Researchers are encouraged to utilize these tools to obtain reliable estimates for the pKa and melting point of this compound to inform their experimental design.

Theoretical Solubility Profile

Based on the available physicochemical data, we can develop a theoretical solubility profile for this compound. The interplay between its lipophilic and hydrophilic features will govern its solubility in different solvent classes.

Caption: Relationship between physicochemical properties and predicted solubility.

-

Non-polar Solvents (e.g., Toluene, Hexane): The positive logP value and the presence of the aromatic ring and halogens suggest that this compound will exhibit good solubility in non-polar organic solvents due to favorable van der Waals interactions.

-

Polar Aprotic Solvents (e.g., DMSO, Acetone): Moderate solubility is expected. These solvents can engage in dipole-dipole interactions and act as hydrogen bond acceptors for the phenolic hydroxyl group.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): The solubility will be influenced by a balance between the polar hydroxyl and methoxy groups and the non-polar aromatic backbone. Limited to moderate solubility is anticipated.

-

Aqueous Media: The intrinsic solubility in water is expected to be low. However, as a phenol, the compound is weakly acidic. In aqueous solutions with a pH above its pKa, the phenolic proton will dissociate, forming a phenolate anion. This ionization will significantly increase its aqueous solubility. Therefore, the aqueous solubility of this compound is expected to be highly pH-dependent.

Experimental Determination of Solubility

For definitive solubility data, experimental determination is essential. The shake-flask method is a widely recognized and robust technique for measuring equilibrium solubility and is recommended by the Organisation for Economic Co-operation and Development (OECD) under guideline 105.[12][13]

Workflow for Experimental Solubility Determination

References

- 1. chemsafetypro.com [chemsafetypro.com]

- 2. epa.gov [epa.gov]

- 3. acdlabs.com [acdlabs.com]

- 4. acdlabs.com [acdlabs.com]

- 5. acdlabs.com [acdlabs.com]

- 6. acdlabs.com [acdlabs.com]

- 7. acdlabs.com [acdlabs.com]

- 8. chemaxon.com [chemaxon.com]

- 9. chemaxon.com [chemaxon.com]

- 10. epa.gov [epa.gov]

- 11. EPI Suite™ [episuite.dev]

- 12. 2-Fluoro-6-methoxyphenol, 97% | Fisher Scientific [fishersci.ca]

- 13. 6-CHLORO-2-FLUORO-3-METHOXYPHENOL 5G - PC303101-5G [dabos.com]

reactivity of 2-Chloro-6-fluoro-3-methoxyphenol

An In-depth Technical Guide to the Reactivity of 2-Chloro-6-fluoro-3-methoxyphenol

Abstract

This compound is a polysubstituted aromatic compound with significant potential as a building block in medicinal chemistry and advanced organic synthesis. The unique arrangement of four distinct functional groups—a hydroxyl, a methoxy, a chloro, and a fluoro substituent—on the benzene ring imparts a complex and nuanced reactivity profile. This guide provides an in-depth analysis of the molecule's chemical behavior, focusing on the interplay between electronic and steric effects that govern its transformations. We will explore the reactivity at its three primary sites: the aromatic ring, the phenolic hydroxyl group, and the halogen substituents. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and predictive models for leveraging this versatile scaffold in complex synthetic applications.

Introduction and Molecular Overview

The value of a synthetic building block is defined by the predictability and selectivity of its reactions. This compound (C₇H₆ClFO₂) presents a compelling case study in multifunctional reactivity.[1] Its structure is a confluence of competing and cooperating electronic influences:

-

Activating Groups: The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating, ortho, para-directing groups due to their ability to donate electron density via resonance (+R effect).[2]

-

Deactivating Groups: The chloro (-Cl) and fluoro (-F) groups are deactivating via induction (-I effect) but are also considered ortho, para-directing due to resonance donation from their lone pairs.[3]

This dense functionalization makes the molecule an attractive starting material for creating highly decorated scaffolds, a common strategy in modern drug discovery to optimize ligand-protein interactions and fine-tune physicochemical properties.[4][5] Understanding the hierarchy of these electronic effects is paramount to predicting reaction outcomes and designing rational synthetic routes.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. These values are critical for reaction setup, solvent selection, and purification design.

| Property | Value | Source |

| Molecular Formula | C₇H₆ClFO₂ | [6] |

| Molecular Weight | 176.57 g/mol | [6] |

| CAS Number | 1017777-60-4 | [6] |

| Appearance | Solid (predicted) | [7] |

| Topological Polar Surface Area (TPSA) | 29.46 Ų | [6] |

| Computed logP | 2.19 | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 2 | [6] |

Reactivity of the Aromatic Core

The reactivity of the benzene ring is dictated by the balance between the powerful activating effects of the hydroxyl and methoxy groups and the deactivating inductive effects of the halogens.

Electrophilic Aromatic Substitution (EAS)

All four substituents are formally ortho, para-directors. To predict the site of electrophilic attack, we must consider the sole unoccupied position on the ring (C5) and evaluate the directing vectors of the existing groups.

-

-OH group (at C1): Strongly directs to C2 (blocked), C4 (blocked), and C6 (blocked).

-

-Cl group (at C2): Weakly directs to C1 (blocked), C3 (blocked), and C4 (blocked).

-

-OCH₃ group (at C3): Strongly directs to C2 (blocked), C4 (blocked), and C6 (blocked).

-

-F group (at C6): Weakly directs to C1 (blocked), C2 (blocked), and C5.

The only open position is C5. The directing influence towards this position comes primarily from the fluorine at C6 (ortho position) and the methoxy at C3 (meta position, though its ortho/para nature is dominant). Given the high electron density of the ring, EAS reactions are expected to be facile. However, the steric hindrance from the flanking fluoro and (potentially) methoxy groups could necessitate forcing conditions.

References

An In-Depth Technical Guide to the Safe Handling of 2-Chloro-6-fluoro-3-methoxyphenol

Introduction: As novel chemical entities progress through the drug discovery and development pipeline, a comprehensive understanding of their safe handling is paramount. 2-Chloro-6-fluoro-3-methoxyphenol is a substituted phenol derivative with potential applications in synthetic chemistry and pharmaceutical research. Due to its specific functional groups—a halogenated aromatic ring and a phenolic hydroxyl group—this compound warrants careful handling protocols. The toxicological properties of many research chemicals are not fully characterized, necessitating a proactive and cautious approach to safety. This guide provides a technical framework for researchers, scientists, and drug development professionals to manage the risks associated with this compound, grounding all recommendations in established safety principles and data from structurally similar molecules.

Section 1: Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and properties is the foundation of a robust safety assessment.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1017777-60-4 | [1] |

| Molecular Formula | C₇H₆ClFO₂ | [1][2] |

| Molecular Weight | 176.57 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Recommended Storage | Store at 4°C, under a dry, inert atmosphere (e.g., nitrogen). | [1] |

Section 2: Hazard Identification and Toxicological Profile

While comprehensive toxicological data for this compound is not publicly available, a hazard assessment can be extrapolated from its chemical class (chlorinated phenol) and data from structural analogs. Phenolic compounds, as a class, can be corrosive and systemically toxic, with efficient absorption through the skin.[3]

GHS Hazard Classification (Anticipated):

| Hazard Class | Hazard Code | Description | Rationale / Analog Data Source |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [2] |

| Acute Toxicity, Dermal | H312 (Potential) | Harmful in contact with skin. | Analog: 4-Chloro-2-methoxyphenol[4] |

| Acute Toxicity, Inhalation | H332 (Potential) | Harmful if inhaled. | Analog: 4-Chloro-2-methoxyphenol[4] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. | Analogs: 2-Fluoro-6-methoxyphenol, 4-Chloro-2-methoxyphenol[4][5] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | Analogs: 2-Fluoro-6-methoxyphenol, 4-Chloro-2-methoxyphenol[4][5] |

| STOT - Single Exposure | H335 | May cause respiratory irritation. | Analogs: 2-Fluoro-6-methoxyphenol, 4-Chloro-2-methoxyphenol[4][5] |

Primary Routes of Exposure:

-

Dermal Contact: Phenols can be readily absorbed through the skin, which can lead to both local irritation and systemic toxicity.[3]

-

Eye Contact: Direct contact can cause serious irritation or damage.[4][5]

-

Inhalation: Inhalation of dust or aerosols may cause respiratory tract irritation.[4][5]

-

Ingestion: The compound is considered harmful if swallowed.[2]

Section 3: The Hierarchy of Controls for Risk Mitigation

A systematic approach to safety, known as the hierarchy of controls, prioritizes the most effective measures for risk reduction. This framework is essential for establishing a self-validating system of laboratory safety.

References

commercial availability of 2-Chloro-6-fluoro-3-methoxyphenol

An In-Depth Technical Guide to the Sourcing and Application of 2-Chloro-6-fluoro-3-methoxyphenol

Authored by a Senior Application Scientist

Introduction

This compound, identified by CAS No. 1017777-60-4, is a highly functionalized aromatic building block of significant interest to the pharmaceutical and agrochemical research sectors.[1][2][3][4] Its unique substitution pattern, featuring chloro, fluoro, and methoxy groups, offers medicinal chemists a versatile scaffold for developing novel molecular entities. The strategic placement of these functional groups can profoundly influence a molecule's physicochemical properties, metabolic stability, and target-binding interactions.[5][6]

This guide provides an in-depth analysis of the commercial availability, key chemical properties, plausible synthetic routes, and potential applications of this compound. It is intended for researchers, chemists, and procurement specialists in drug discovery and development who require a comprehensive understanding of this valuable intermediate.

Physicochemical and Structural Properties

The structural attributes of this compound dictate its reactivity and utility in synthetic chemistry. The presence of an electron-withdrawing chlorine atom, a bioisosterically significant fluorine atom, and an electron-donating methoxy group on the phenol ring creates a unique electronic environment that can be exploited in various chemical transformations.

| Property | Value | Source |

| CAS Number | 1017777-60-4 | [1][2][4] |

| Molecular Formula | C₇H₆ClFO₂ | [1][2] |

| Molecular Weight | 176.57 g/mol | [2] |

| Appearance | Solid (predicted) | |

| Typical Purity | ≥98% | [1][2] |

| SMILES | COC1=C(C(=C(C=C1)F)O)Cl | [2] |

| InChI Key | YJSDVAWUSTVUQS-UHFFFAOYSA-N | |

| Topological Polar Surface Area (TPSA) | 29.46 Ų | [2] |

| LogP (Predicted) | 2.19 | [2] |

Commercial Availability and Sourcing

This compound is available from several specialized chemical suppliers who cater to the research and development market. It is typically offered in small quantities (grams to tens of grams) with high purity, suitable for early-stage discovery programs.

Workflow for Sourcing and Qualification

The process of acquiring and validating a critical reagent like this involves several key steps to ensure project integrity and timeline adherence.

Caption: A standard workflow for sourcing and qualifying a key chemical intermediate.

Selected Commercial Suppliers

The following table lists several vendors who have historically listed this compound in their catalogs. Researchers should always verify current stock and lead times directly with the supplier.

| Supplier | Catalog Number | Purity | Notes |

| ChemScene | CS-0211361 | ≥98% | Recommended storage at 4°C under nitrogen.[2] |

| BioOrganics | BO-92775 | >98% | Inventory status requires inquiry.[1] |

| 2A Biotech | 2A-0121529 | 96%+ | Inquire for pricing and availability.[3] |

| AOBChem | (via Dabos) 16946 | Not specified | Available in multi-gram quantities. |

| Sigma-Aldrich | Not specified | Not specified | Product has been discontinued but may be available through custom synthesis. |

Synthesis Methodologies

Proposed Synthetic Pathway

A likely precursor for this synthesis is 2-fluoro-3-methoxyphenol. The key transformation is the regioselective chlorination at the C6 position. The directing effects of the existing substituents (hydroxyl, fluoro, and methoxy groups) are critical for achieving the desired isomer. The hydroxyl group is a strong ortho-, para-director, making the adjacent C6 position a prime target for electrophilic chlorination.

Caption: Proposed synthesis via electrophilic chlorination of a phenol precursor.

Experimental Protocol (Hypothetical)

This protocol is illustrative and based on standard procedures for phenol chlorination. Optimization would be required.

-

Reaction Setup: To a solution of 2-fluoro-3-methoxyphenol (1.0 eq.) in acetonitrile (CH₃CN, 0.2 M) in a round-bottom flask, add N-Chlorosuccinimide (NCS) (1.05 eq.) portion-wise at room temperature.

-

Causality: Acetonitrile is a suitable polar aprotic solvent. NCS is a mild and effective electrophilic chlorinating agent for activated aromatic rings, minimizing over-chlorination compared to harsher reagents like Cl₂ gas.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is anticipated to be complete within 2-4 hours.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).

-

Causality: The aqueous wash removes the succinimide byproduct and any remaining water-soluble impurities.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product via flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure this compound.

-

Self-Validation: The purity of the final product must be confirmed by analytical methods as described in the following section.

-

Analytical Characterization

Confirming the identity and purity of the sourced or synthesized material is a non-negotiable step. The following techniques are standard for the characterization of this molecule.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum should show a singlet for the methoxy group (OCH₃) around 3.8-4.0 ppm. Two doublets are expected for the aromatic protons, and a broad singlet for the phenolic hydroxyl (OH) proton.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon spectrum will display seven distinct signals corresponding to each carbon atom in the unique electronic environment of the molecule.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode should show a prominent peak for the [M-H]⁻ ion. The isotopic pattern characteristic of a single chlorine atom (a ~3:1 ratio for M and M+2 peaks) would be a definitive confirmation.

-

Infrared Spectroscopy (IR): The IR spectrum would feature a broad absorption band around 3200-3500 cm⁻¹ corresponding to the O-H stretch of the phenol group, and various C-O, C-F, and C-Cl stretches in the fingerprint region.[7]

Applications in Drug Discovery

The title compound is not an active pharmaceutical ingredient itself but rather a key intermediate. The strategic combination of its functional groups makes it a valuable precursor for synthesizing more complex molecules with potential therapeutic activity.

-

Scaffold for Kinase Inhibitors: Halogenated and methoxy-substituted phenols are common motifs in the design of kinase inhibitors. The chloro and fluoro groups can form critical halogen bonds or hydrophobic interactions within the ATP-binding pocket of kinases, while the phenol oxygen can act as a hydrogen bond donor or acceptor.

-

Building Block for Bioactive Molecules: The compound serves as a precursor for molecules where the phenol group is further functionalized. For example, related structures like 2-((2-chloro-6-fluorophenyl)amino) derivatives have been explored as potent inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a target for inflammatory diseases.[8]

-

Modulation of Physicochemical Properties: Incorporating chloro, fluoro, and methoxy groups is a well-established strategy in medicinal chemistry to fine-tune properties such as lipophilicity, metabolic stability, and pKa, which are crucial for optimizing a drug candidate's pharmacokinetic profile.[5][6][9]

Safety and Handling

Based on data for structurally similar compounds, this compound should be handled with appropriate care.

-

Hazard Classification: It is classified as harmful if swallowed (Acute Toxicity 4, Oral). Safety data sheets for related phenols indicate potential for causing skin irritation and serious eye damage.[10][11]

-

GHS Pictogram: GHS07 (Exclamation Mark).

-

Hazard Statements: H302 (Harmful if swallowed).

-

Precautionary Statements: P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth).

-

Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.[12][13][14]

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 4°C under an inert atmosphere like nitrogen is recommended.[2]

References

- 1. BioOrganics [bioorganics.biz]

- 2. chemscene.com [chemscene.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. This compound | C7H6ClFO2 | CID 46737505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. drughunter.com [drughunter.com]

- 6. youtube.com [youtube.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1,4]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jelsciences.com [jelsciences.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. 72403-03-3 Cas No. | 2-Chloro-6-methoxyphenol | Apollo [store.apolloscientific.co.uk]

- 12. fishersci.com [fishersci.com]

- 13. kishida.co.jp [kishida.co.jp]

- 14. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to 2-Chloro-6-fluoro-3-methoxyphenol

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6-fluoro-3-methoxyphenol, a halogenated aromatic compound of increasing interest in synthetic and medicinal chemistry. This document details the compound's physicochemical properties, outlines a plausible synthetic pathway based on established chemical principles, presents its analytical characterization data, and discusses its potential applications as a key building block in the development of complex molecules. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed, practical understanding of this specific chemical entity.

Compound Profile and Physicochemical Properties

This compound is a polysubstituted phenol derivative. The strategic placement of chloro, fluoro, and methoxy groups on the aromatic ring makes it a versatile intermediate for further chemical modification. The electron-withdrawing nature of the halogens and the electron-donating effect of the methoxy group create a unique electronic environment that influences its reactivity in coupling reactions and nucleophilic substitutions.

Key identifiers and properties are summarized below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 1017777-60-4 | [1][2] |

| Molecular Formula | C₇H₆ClFO₂ | [1][3] |

| Molecular Weight | 176.57 g/mol | [1] |

| Appearance | No Data Available | [2] |

| Purity | Typically ≥98% | [1][2] |

| Topological Polar Surface Area (TPSA) | 29.46 Ų | [1] |

| LogP | 2.1933 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 1 | [1] |

Synthesis and Mechanistic Considerations

While specific, peer-reviewed synthetic procedures for this compound are not abundantly available in public literature, a logical retrosynthetic analysis suggests its preparation from more common starting materials. A plausible pathway involves the selective halogenation and methoxylation of a fluorophenol precursor. The following section outlines a conceptual, multi-step synthesis, drawing parallels from established methodologies for similar substituted phenols.[4][5]

Conceptual Synthetic Pathway

The synthesis can be envisioned starting from 2-fluorophenol, proceeding through sulfonation to direct the subsequent chlorination, followed by methoxylation and desulfonation. This approach offers control over the regiochemistry, which is a critical challenge in the synthesis of polysubstituted aromatics.

Caption: Conceptual synthesis of this compound.

Step-by-Step Protocol (Hypothetical)

Disclaimer: This protocol is a conceptual illustration based on general organic chemistry principles for producing similar compounds. It has not been experimentally validated and must be adapted and optimized under controlled laboratory conditions by qualified personnel.

-

Sulfonation (Protection & Directing Group):

-

To a stirred solution of 2-fluorophenol, slowly add fuming sulfuric acid (or chlorosulfonic acid) at 0-5 °C.

-

Allow the reaction to warm to room temperature and then heat to ~100 °C for several hours to ensure complete sulfonation, primarily at the para-position due to steric hindrance from the ortho-fluoro group.[5]

-

Causality: The sulfonic acid group acts as a bulky protecting group and a meta-director for subsequent electrophilic aromatic substitution, facilitating chlorination at the desired position.

-

-

Electrophilic Chlorination:

-

Cool the reaction mixture containing the sulfonic acid intermediate.

-

Add a chlorinating agent, such as N-Chlorosuccinimide (NCS), portion-wise while maintaining a low temperature (-25 to -20 °C) to control selectivity.[5]

-

Causality: The strongly deactivating sulfonic acid group directs the incoming electrophilic chlorine to one of the available ortho positions, yielding the desired 2-chloro substitution pattern.

-

-

Methoxylation:

-

Neutralize the reaction mixture carefully.

-

Add a suitable methylating agent, such as dimethyl sulfate (DMS) or methyl iodide, in the presence of a weak base like potassium carbonate (K₂CO₃) and a polar aprotic solvent (e.g., acetone or DMF).

-

Heat the mixture to drive the Williamson ether synthesis on the phenolic hydroxyl group.

-

Causality: The base deprotonates the phenol to form the more nucleophilic phenoxide, which then attacks the methylating agent to form the methoxy group.

-

-

Hydrolysis (Desulfonation):

-

Isolate the methoxylated intermediate.

-

Heat the compound in the presence of dilute sulfuric acid.

-

Causality: This is a reversible reaction. By heating in dilute acid, the sulfonic acid group is removed via ipso-substitution with a proton, yielding the final product.

-

-

Purification:

-

The final product would require purification, likely via extraction followed by column chromatography on silica gel or distillation, to achieve high purity (>98%).

-

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound. While a complete dataset is not publicly available, the expected spectroscopic signatures can be predicted.

| Analysis Method | Expected Results |

| ¹H NMR | Signals corresponding to two aromatic protons, one methoxy group (singlet, ~3.9 ppm), and one phenolic hydroxyl group (broad singlet). The aromatic protons would show splitting patterns consistent with their coupling to each other and to the fluorine atom. |

| ¹³C NMR | Seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be influenced by the attached substituents (Cl, F, OCH₃, OH). |

| Mass Spec (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight (176.57 g/mol ), with a characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak, indicating the presence of one chlorine atom. |

| Infrared (IR) | Characteristic absorption bands for O-H stretching (broad, ~3300 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring, ~1600-1450 cm⁻¹), and C-O stretching. |

Applications and Research Significance

This compound is primarily utilized as a specialized building block or intermediate in organic synthesis.[6] Its utility stems from the distinct reactivity of its functional groups, which allows for sequential and site-selective modifications.

Workflow: Role as a Synthetic Intermediate

Caption: Reactivity sites of the molecule for further synthesis.

-

Pharmaceuticals: Halogenated phenols are common precursors in the synthesis of active pharmaceutical ingredients (APIs). The specific substitution pattern of this molecule could be crucial for creating analogs of existing drugs or for developing new chemical entities with tailored biological activities, such as kinase inhibitors or receptor antagonists. The synthesis of chloro-substituted analogs of biologically active molecules is a common strategy in drug discovery.[7]

-

Agrochemicals: Similar to pharmaceuticals, substituted phenols are foundational structures for many herbicides, pesticides, and fungicides.

-

Materials Science: Phenolic compounds can be used in the synthesis of polymers and specialty materials.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, related compounds like 2-chloro-6-methoxyphenol and 2-fluoro-6-methoxyphenol are classified as irritants.[8][9]

-

Hazards: Expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][9]

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat.

-

Storage: Store in a cool, dry place, away from oxidizing agents. For long-term stability, storage at 4°C under a nitrogen atmosphere is recommended.[1]

Conclusion

This compound is a valuable, albeit specialized, chemical intermediate. Its synthesis requires a controlled, multi-step approach to ensure correct regiochemistry. The presence of multiple, electronically distinct functional groups makes it an attractive starting point for the construction of more complex, high-value molecules in the pharmaceutical and agrochemical industries. Further research into its synthetic applications is warranted to fully explore its potential as a versatile building block.

References

- 1. chemscene.com [chemscene.com]

- 2. BioOrganics [bioorganics.biz]

- 3. This compound | C7H6ClFO2 | CID 46737505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. CN1301949C - Prepn process of 2-fluoro-6-chlorophenol - Google Patents [patents.google.com]

- 6. m.indiamart.com [m.indiamart.com]

- 7. Synthesis of chloro-substituted analogs of Thiazole orange - Fluorophores for flow cytometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-氟-6-甲氧基苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 72403-03-3 Cas No. | 2-Chloro-6-methoxyphenol | Apollo [store.apolloscientific.co.uk]

Methodological & Application

Application Notes and Protocols: The Strategic Use of 2-Chloro-6-fluoro-3-methoxyphenol in Advanced Organic Synthesis

Introduction: A Versatile Building Block for Complex Molecule Synthesis

2-Chloro-6-fluoro-3-methoxyphenol is a polysubstituted aromatic compound with the CAS number 1017777-60-4.[1][2] Its unique arrangement of chloro, fluoro, methoxy, and hydroxyl functional groups makes it a highly valuable and versatile building block in modern organic synthesis. The strategic placement of these substituents allows for regioselective modifications, rendering it an attractive starting material for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and agrochemicals. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and expert insights into its application.

The presence of a phenolic hydroxyl group provides a handle for etherification and esterification reactions, while the halogen substituents (chlorine and fluorine) are amenable to various cross-coupling reactions. The methoxy group, on the other hand, influences the electronic properties of the aromatic ring and can be a site for demethylation to introduce another reactive hydroxyl group if desired. This multi-functional nature allows for a diversity of synthetic transformations, making it a key intermediate in the construction of novel bioactive compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1017777-60-4 | [1] |

| Molecular Formula | C₇H₆ClFO₂ | [1] |

| Molecular Weight | 176.57 g/mol | [1] |

| Appearance | White to off-white solid | |

| Purity | Typically >98% | [1] |

| Storage | 4°C, stored under nitrogen | [1] |

Synthetic Pathways to this compound

Protocol 1: Regioselective Chlorination of 2-Fluoro-6-methoxyphenol

This protocol describes a general procedure for the regioselective chlorination of 2-fluoro-6-methoxyphenol. The directing effects of the hydroxyl and methoxy groups are expected to favor chlorination at the position ortho to the hydroxyl group and para to the methoxy group.

Reaction Scheme:

References

Application Notes and Protocols: 2-Chloro-6-fluoro-3-methoxyphenol as a Versatile Building Block in Medicinal Chemistry

Introduction: The Strategic Importance of Halogenated Phenols in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms and specifically substituted phenolic moieties is a cornerstone of rational drug design. Halogenation can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, affecting metabolic stability, binding affinity, and membrane permeability. 2-Chloro-6-fluoro-3-methoxyphenol is a prime exemplar of a highly functionalized building block, offering medicinal chemists a unique constellation of reactive sites and stereoelectronic properties. Its trifecta of a nucleophilic hydroxyl group, an electron-rich methoxy group, and two distinct halogen atoms (chlorine and fluorine) on a phenyl ring provides a versatile platform for constructing complex molecular architectures.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utility of this compound. We will delve into a plausible synthetic protocol for this valuable intermediate and showcase its application in the synthesis of a potent triple angiokinase inhibitor, WXFL-152, thereby highlighting its significance in the development of novel therapeutics.[1]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₇H₆ClFO₂ | [2] |

| Molecular Weight | 176.57 g/mol | [2][3] |

| CAS Number | 1017777-60-4 | [3] |

| Appearance | Off-white to light brown solid (predicted) | General Knowledge |

| pKa | ~6.96 (predicted for a similar compound) | |

| LogP | 2.19 (predicted) | [3] |

Synthesis of this compound: A Proposed Protocol

Diagram: Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Step-by-Step Protocol: Electrophilic Chlorination

This protocol is based on standard procedures for the chlorination of activated aromatic rings.

Materials:

-

2-Fluoro-3-methoxyphenol

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

-

Reaction Setup: To a dry, round-bottom flask under an inert atmosphere, add 2-fluoro-3-methoxyphenol (1.0 eq).

-

Dissolution: Add anhydrous acetonitrile to dissolve the starting material completely.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Chlorosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Application in Medicinal Chemistry: Synthesis of the Angiokinase Inhibitor WXFL-152

A significant application of this compound is its use as a key building block in the synthesis of WXFL-152, a novel triple angiokinase inhibitor targeting VEGFR2, FGFR1, and PDGFRβ.[4][5] The synthesis involves a crucial nucleophilic aromatic substitution (SNAr) or Williamson ether synthesis-type reaction where the phenolic oxygen of this compound displaces a chlorine atom on a quinoline core.

Diagram: Key Etherification Step in WXFL-152 Synthesis

Caption: O-Arylation step in the synthesis of WXFL-152.

Protocol: Synthesis of the 4-(Aryloxy)quinoline Intermediate

This protocol is adapted from the published synthesis of WXFL-152.[1]

Materials:

-

This compound

-

4-Chloro-7-methoxyquinoline-6-carboxamide

-

Potassium carbonate (K₂CO₃)

-